1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione
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Overview
Description
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various plants, fungi, and lichens. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzoic acid and 3,5-dihydroxybenzoic acid to form 1,3-dihydroxyanthracene-9,10-dione.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2, 3, 5, and 8 positions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The presence of multiple methoxy groups enhances its ability to penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
- 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione
- 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
Comparison: 1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione is unique due to the presence of four methoxy groups and a hydroxyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
139644-28-3 |
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Molecular Formula |
C19H18O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O7/c1-8-6-10(23-2)13-14(18(8)25-4)15(20)9-7-11(24-3)19(26-5)17(22)12(9)16(13)21/h6-7,22H,1-5H3 |
InChI Key |
IEQJWNREVVCVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)OC |
Origin of Product |
United States |
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